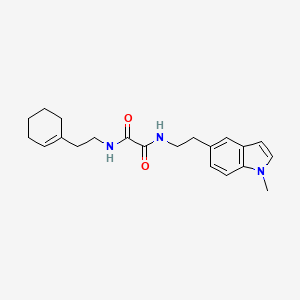

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In

Aplicaciones Científicas De Investigación

Role in Polyamine Catabolism and Antitumor Activity

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) is a polyamine analogue demonstrating phenotype-specific cytotoxic activity, potentially relevant for antitumor applications. It induces programmed cell death (PCD) in sensitive cells via oxidative stress due to hydrogen peroxide production, suggesting a mechanism for its selective cytotoxic activity in cancer treatment (Ha, Woster, Yager, & Casero, 1997).

Synthesis and Molecular Structure

The stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles demonstrates the compound's relevance in chemical synthesis, particularly in the synthesis of (−)-mesembrane and (−)-trans-mesembrane (Saito, Matsuo, & Ishibashi, 2007). Additionally, the molecular structure of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlights the importance of specific interactions, such as C–H⋯N, C–H⋯π, and π⋯π, in crystal packing, contributing to the understanding of molecular interactions and structure (Lai, Mohr, & Tiekink, 2006).

Application in Organic Chemistry

The compound is used in organic chemistry, such as in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are part of a new class of pseudopeptidic [1,2,4]triazines (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Furthermore, its derivatives have been studied for their high-affinity sigma receptor ligands in medicinal chemistry (Radesca, Bowen, Di Paolo, & de Costa, 1991).

Novel Synthetic Approaches

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement has been developed, demonstrating the versatility and application of the compound in advanced synthetic methods (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Potential in Pharmacology

The compound shows potential in pharmacology, as indicated by the characterization of similar compounds like N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (JNJ-5207787), a small molecule antagonist of the neuropeptide Y Y2 receptor (Bonaventure, Nepomuceno, Mazur, Lord, Rudolph, Jablonowski, Carruthers, & Lovenberg, 2004).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methylindol-5-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-24-14-11-18-15-17(7-8-19(18)24)10-13-23-21(26)20(25)22-12-9-16-5-3-2-4-6-16/h5,7-8,11,14-15H,2-4,6,9-10,12-13H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTLAWDNEDTMJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine](/img/structure/B2844076.png)

![1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2844077.png)

![2-Chloro-1-[(1S,6S)-6-methyl-7-azabicyclo[4.2.0]octan-7-yl]ethanone](/img/structure/B2844079.png)

![5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B2844082.png)

![{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2844086.png)